molecular formula C10H12N2O2 B14525980 ethyl N-benzoylimidocarbamate

ethyl N-benzoylimidocarbamate

Cat. No.: B14525980
M. Wt: 192.21 g/mol
InChI Key: QJCFJKKUNQKGFA-UHFFFAOYSA-N
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Description

Ethyl N’-benzoylcarbamimidate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and reactivity. Ethyl N’-benzoylcarbamimidate is particularly notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of ethyl N’-benzoylcarbamimidate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and reduced production costs. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-benzoylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoyl isocyanate, ethyl alcohol, and ethyl N’-benzoylcarbamate .

Scientific Research Applications

Ethyl N’-benzoylcarbamimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this process include the inhibition of proteases and other hydrolases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N’-benzoylcarbamimidate is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl N'-benzoylcarbamimidate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(11)12-9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13)

InChI Key

QJCFJKKUNQKGFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)C1=CC=CC=C1)N

Origin of Product

United States

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